molecular formula C26H20Cl2N4O2S2 B11094426 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11094426
M. Wt: 555.5 g/mol
InChI Key: DMWLAZFOXPZUQI-UHFFFAOYSA-N
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Description

5-CYANO-6-({2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-6-({2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyridine ring, the introduction of the thiophene ring, and the addition of various functional groups. The key steps in the synthesis may include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the thiophene ring to the pyridine core.

    Functional Group Additions:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, would need to be carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-6-({2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Addition: Addition reactions can be used to introduce new groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

    Addition: Reagents such as Grignard reagents or organolithium compounds can be used for addition reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its functional groups and aromatic rings may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 5-CYANO-6-({2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **5-CYANO-6-({2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE
  • **5-CYANO-6-({2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE
  • **5-CYANO-6-({2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE

Uniqueness

The uniqueness of 5-CYANO-6-({2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE lies in its specific combination of functional groups and aromatic rings, which confer unique reactivity and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C26H20Cl2N4O2S2

Molecular Weight

555.5 g/mol

IUPAC Name

5-cyano-6-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C26H20Cl2N4O2S2/c1-15-23(25(34)32-16-6-3-2-4-7-16)24(21-8-5-11-35-21)18(13-29)26(30-15)36-14-22(33)31-17-9-10-19(27)20(28)12-17/h2-12,24,30H,14H2,1H3,(H,31,33)(H,32,34)

InChI Key

DMWLAZFOXPZUQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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